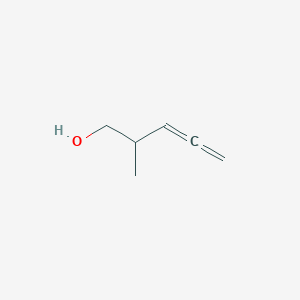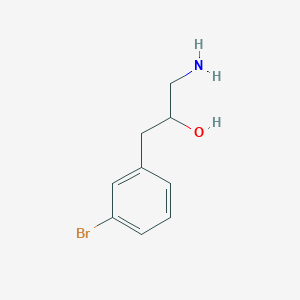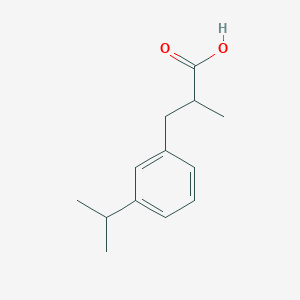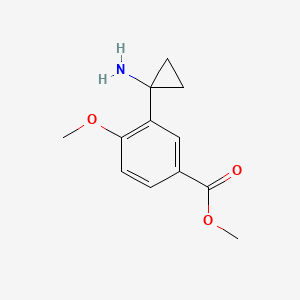
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a benzoate ester with an aminocyclopropyl group and a methoxy substituent, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be optimized by using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate
- 4-((1-Aminocyclopropyl)methyl)phenol
Uniqueness
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate is unique due to the presence of both the aminocyclopropyl and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8(11(14)16-2)7-9(10)12(13)5-6-12/h3-4,7H,5-6,13H2,1-2H3 |
InChI-Schlüssel |
IRDJTVLITYHTHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
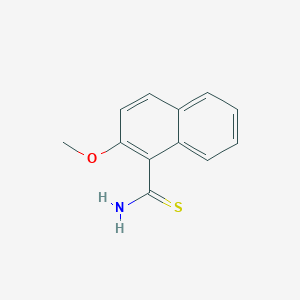
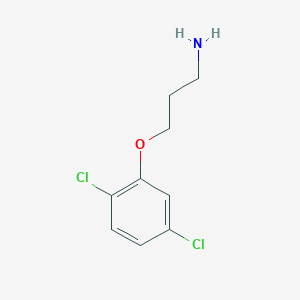
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

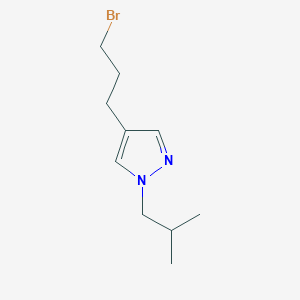
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
